3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride
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Overview
Description
3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethoxy group and a methoxy group attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride typically involves the reaction of 3-(2-aminoethoxy)-4-methoxybenzoic acid with hydrochloric acidThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminoethoxy group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3-(2-aminoethoxy)-4-methoxybenzaldehyde or 3-(2-aminoethoxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(2-aminoethoxy)-4-methoxybenzylamine.
Substitution: Formation of 3-(2-aminoethoxy)-4-methoxy-5-nitrobenzoic acid or 3-(2-aminoethoxy)-4-methoxy-5-bromobenzoic acid.
Scientific Research Applications
3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport across cellular membranes .
Comparison with Similar Compounds
- 3-(2-Aminoethoxy)benzoic acid hydrochloride
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- Aminoethoxyvinyl glycine hydrochloride
Uniqueness: 3-(2-Aminoethoxy)-4-methoxybenzoic acid hydrochloride is unique due to the presence of both aminoethoxy and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H14ClNO4 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
InChI Key |
HVRGESLKDCDGOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCN.Cl |
Origin of Product |
United States |
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